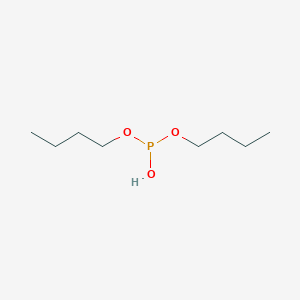
Dibutyl hydrogen phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl hydrogen phosphite is a useful research compound. Its molecular formula is C8H19O3P and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Lubricants and Greases
Functionality : Dibutyl hydrogen phosphite serves as an anti-wear agent and friction modifier in oil-based lubricants and greases. Its ability to form protective films on metal surfaces reduces wear and enhances the performance of lubricants under high-pressure conditions.
Applications :
- Industrial Gear Oils : Used to improve the performance and longevity of gear oils by providing extreme pressure protection.
- Bio-based Lubricating Oils : Incorporated into environmentally friendly lubricant formulations to enhance their anti-wear properties .
Flame Retardants in Plastics
Functionality : DBHP is employed as a flame retardant in plastic materials, improving their fire resistance and safety profiles.
Applications :
- Polymer Industry : Enhances the fire resistance of various plastic products, making them safer for consumer use. This application is particularly relevant in sectors where fire safety is paramount, such as construction and automotive industries .
Chemical Intermediate
Functionality : As a chemical intermediate, this compound is involved in the synthesis of other phosphorus-containing compounds.
Applications :
- Phosphorus Esters Production : Used in the production of various dialkyl phosphites which are important for agricultural chemicals and other industrial applications .
Research Applications
Recent studies have explored the molecular dynamics of this compound, highlighting its role in forming stable structures through hydrogen bonding. These findings suggest potential applications in advanced materials science, including nanotechnology and polymer chemistry .
- Lubrication Performance Enhancement
- Flame Retardant Efficacy
- Synthesis of Phosphorus Compounds
化学反应分析
Reaction of Phosphorus Trichloride with Butanol
In the presence of solvents like hexane or petroleum ether, phosphorus trichloride (PCl₃) reacts with butanol at 5–15°C to form dibutyl hydrogen phosphite. The solvent acts as a heat sink, enabling controlled exothermic conditions .
PCl 2 C H OH C H O HPO 2 HCl C H Cl
Key Conditions
Esterification of Phosphorous Acid with Butanol
Phosphorous acid (H₃PO₃) reacts with excess butanol under reflux (131°C) in solvents like VM&P naphtha. Water is removed to drive the equilibrium toward ester formation :
H PO 2 C H OH C H O HPO 2 H O
Key Conditions
Acid-Base Reactions
This compound acts as a weak acid and undergoes neutralization:
Reaction with Bases
Reacting exothermically with strong bases (e.g., NaOH), it forms phosphate salts :
C H O HPO NaOH C H O PO Na H O
Applications : Neutralization is used industrially to purify the product .
Reaction with Acids
In acidic conditions (e.g., H₂SO₄), protonation occurs, facilitating phase separation during purification :
C H O HPO H SO C H O H PO HSO
Hydrolysis
Moisture-sensitive, this compound hydrolyzes in water to yield phosphorous acid and butanol :
C H O HPO H O H PO 2 C H OH
Conditions : Accelerated by heat or prolonged exposure to humid environments .
Thermal Decomposition
At elevated temperatures (>120°C), it decomposes into toxic and corrosive products :
C H O HPO PH CO PO CO
Key Products : Phosphine (PH₃), carbon monoxide (CO), and phosphorus oxides .
Reactivity with Metals
While direct data for this compound is limited, its structural analog dibutyl phosphate reacts with metals (e.g., Al, Zn) to release hydrogen gas :
C H O HPO M M phosphate H
Safety Note : Hydrogen gas poses flammability risks .
Incompatibilities
属性
CAS 编号 |
109-47-7 |
|---|---|
分子式 |
C8H19O3P |
分子量 |
194.21 g/mol |
IUPAC 名称 |
dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES |
CCCCOP(O)OCCCC |
规范 SMILES |
CCCCOP(O)OCCCC |
Key on ui other cas no. |
109-47-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















